molecular formula C14H23NO2S B10961462 2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide

2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide

Cat. No.: B10961462
M. Wt: 269.40 g/mol
InChI Key: HXWHBCFEUOBFGD-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the N-(2-methylbutan-2-yl) group. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonation and subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly as an antimicrobial agent.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide
  • 2,4,4-trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine

Uniqueness

2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the N-(2-methylbutan-2-yl) group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-7-14(5,6)15-18(16,17)13-9-11(3)10(2)8-12(13)4/h8-9,15H,7H2,1-6H3

InChI Key

HXWHBCFEUOBFGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)C)C)C

Origin of Product

United States

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